5-Fluoropentanoyl Chloride 5-Fluoropentanoyl Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18356868
InChI: InChI=1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2
SMILES:
Molecular Formula: C5H8ClFO
Molecular Weight: 138.57 g/mol

5-Fluoropentanoyl Chloride

CAS No.:

Cat. No.: VC18356868

Molecular Formula: C5H8ClFO

Molecular Weight: 138.57 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoropentanoyl Chloride -

Specification

Molecular Formula C5H8ClFO
Molecular Weight 138.57 g/mol
IUPAC Name 5-fluoropentanoyl chloride
Standard InChI InChI=1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2
Standard InChI Key AQDIGVNGFOXURO-UHFFFAOYSA-N
Canonical SMILES C(CCF)CC(=O)Cl

Introduction

Overview of 5-Chlorovaleryl Chloride

5-Chlorovaleryl chloride (C₅H₈Cl₂O, CAS 1575-61-7), also termed 5-chloropentanoyl chloride, is a reactive acyl chloride with significant utility in pharmaceutical and agrochemical synthesis. It is a colorless to pale yellow liquid with a pungent odor, characterized by its high reactivity toward nucleophiles such as amines and alcohols . Key physical properties include:

PropertyValue
Molecular Weight155.02 g/mol
Boiling Point38–39 °C at 0.15 mmHg
Density1.206 g/mL at 20 °C
Refractive IndexnD20=1.464n_D^{20} = 1.464
Flash Point91 °C (196 °F)
SolubilitySparingly in chloroform, reacts with water

The compound’s corrosive nature and moisture sensitivity necessitate storage below 30°C in airtight containers .

Synthesis and Catalytic Innovations

Traditional Synthesis Routes

Historically, 5-chlorovaleryl chloride is produced via a three-step process:

  • Cyanation: Reaction of 1,4-dichlorobutane with sodium cyanide to form 5-chlorovaleronitrile.

  • Hydrolysis: Conversion of the nitrile to 5-chlorovaleric acid using concentrated HCl.

  • Chlorination: Treatment of the acid with thionyl chloride (SOCl₂) to yield the acyl chloride .

This method, while effective, faces challenges such as prolonged reaction times and handling hazardous intermediates.

Advanced Catalytic Methods

A patented innovation (CN107628943B) simplifies synthesis by using δ-valerolactone, phosgene, and Fe/Al catalysts with water. Key advantages include:

  • Efficiency: 93% yield achieved at 100°C with Fe powder and water .

  • Safety: Eliminates gaseous HCl, reducing corrosion risks.

  • Scalability: Continuous phosgene introduction ensures consistent product quality .

Reaction conditions and yields from this method are summarized below:

CatalystTemperature (°C)Phosgene Equiv.Yield (%)
Fe1001.193
Al901.287

This catalytic approach is now industrially preferred due to its operational simplicity and reduced environmental impact .

Industrial Applications

Pharmaceutical Intermediates

5-Chlorovaleryl chloride is critical in synthesizing:

  • Cilostazol: An antiplatelet drug used to treat peripheral artery disease. The chloride group facilitates amidation reactions with piperazine derivatives .

  • Apixaban Impurity 56: A quality control standard in anticoagulant production .

Agrochemical Synthesis

The compound serves as a precursor for pyraclonil, a herbicide effective against resistant weeds in rice paddies. Its mechanism involves inhibiting protoporphyrinogen oxidase, disrupting chlorophyll synthesis .

Specialty Chemicals

  • Polymers: Acylation of polystyrene/divinylbenzene resins for ion-exchange applications .

  • Surfactants: Production of amphiphilic compounds via reactions with long-chain amines .

Environmental and Regulatory Considerations

  • Waste Management: Neutralization with bases (e.g., NaOH) before disposal .

  • Regulatory Status: Classified under UN 3265 (Corrosive Liquid, Acidic, Organic) .

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